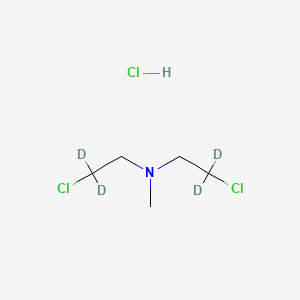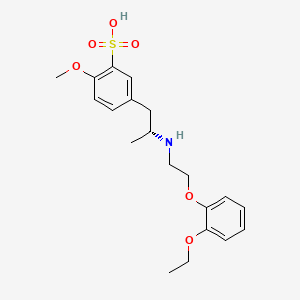
Acide Tamsulosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamsulosin Sulfonic Acid is the sulfonic acid form of Tamsulosin . Tamsulosin is used to treat men who have symptoms of an enlarged prostate gland, also known as benign enlargement of the prostate (benign prostatic hyperplasia or BPH) .
Molecular Structure Analysis
The molecular formula of Tamsulosin Sulfonic Acid is C20H27NO6S . It has a molecular weight of 409.5 g/mol . The structure includes 29 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, and 3 aromatic ethers .Physical And Chemical Properties Analysis
Tamsulosin Sulfonic Acid has a molecular weight of 409.5 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 7, a Rotatable Bond Count of 11, and a Topological Polar Surface Area of 103 Ų . It also has a complexity of 537 .Applications De Recherche Scientifique
Biomatériaux
Acide Tamsulosin: dans les biomatériaux peut améliorer des propriétés telles que la biocompatibilité et la fonctionnalité. Ses groupes acide sulfonique peuvent être utilisés pour modifier les surfaces, améliorant l'adhésion et la prolifération cellulaire, ce qui est crucial en génie tissulaire et en médecine régénérative .
Développement de médicaments
Dans le développement de médicaments, les sels d'This compound sont explorés pour leur utilité et leur sécurité. Ils sont particulièrement importants pour contrôler les impuretés génotoxiques dans les principes actifs pharmaceutiques, garantissant la sécurité et l'efficacité des médicaments .
Imagerie médicale
This compound: les dérivés sont utilisés en imagerie médicale pour améliorer le contraste et la clarté des images. Cette application est essentielle pour un diagnostic et une évaluation précis des conditions médicales .
Chimie analytique
En chimie analytique, This compound est utilisé comme étalon de référence pour le contrôle de la qualité lors de la fabrication de médicaments. Il aide au développement et à la validation de méthodes analytiques pour détecter et quantifier les impuretés .
Sciences de l'environnement
Le groupe acide sulfonique dans This compound est structurellement similaire à certains contaminants environnementaux. La recherche dans ce domaine se concentre sur la compréhension de son devenir environnemental, de son transport et de sa bioaccumulation potentielle .
Science des matériaux
This compound: est impliqué dans la science des matériaux pour la création de polymères sulfonés et de nanomatériaux. Ces matériaux ont des applications dans l'échange d'ions, la catalyse et comme composants dans les piles à combustible en raison de leur conductivité et de leur stabilité accrues .
Mécanisme D'action
Target of Action
Tamsulosin Sulfonic Acid primarily targets alpha-1A and alpha-1D adrenergic receptors . These receptors are predominantly located in the smooth muscle of the prostate and bladder neck. By blocking these receptors, Tamsulosin Sulfonic Acid helps relax the smooth muscle, which is crucial for improving urinary flow and reducing symptoms of benign prostatic hyperplasia (BPH) .
Mode of Action
Tamsulosin Sulfonic Acid acts as an antagonist to alpha-1A and alpha-1D adrenergic receptors . By binding to these receptors, it prevents norepinephrine from activating them. This inhibition leads to the relaxation of smooth muscle in the prostate and bladder neck, facilitating easier urine flow and alleviating BPH symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Tamsulosin Sulfonic Acid is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, the compound disrupts the normal adrenergic signaling that causes smooth muscle contraction. This results in the relaxation of the smooth muscle in the prostate and bladder neck, improving urinary flow .
Pharmacokinetics
Tamsulosin Sulfonic Acid exhibits the following ADME properties:
- Absorption : It is well-absorbed orally, with a bioavailability of nearly 100% .
- Distribution : The compound is widely distributed throughout the body, with a high affinity for alpha-1 adrenergic receptors in the prostate .
- Metabolism : It is metabolized primarily in the liver by the cytochrome P450 enzyme system .
- Excretion : The drug is excreted mainly through the kidneys . Its half-life ranges from 9 to 13 hours .
Result of Action
At the molecular level, Tamsulosin Sulfonic Acid’s action results in the relaxation of smooth muscle in the prostate and bladder neck . This relaxation reduces resistance to urinary flow, thereby improving symptoms of BPH such as difficulty in urination and increased frequency of urination .
Action Environment
The efficacy and stability of Tamsulosin Sulfonic Acid can be influenced by several environmental factors:
- pH Levels : The compound is stable in a wide range of pH levels, but extreme pH conditions can affect its stability and efficacy .
- Temperature : High temperatures may degrade the compound, reducing its effectiveness .
- Diet : Food intake can affect the absorption rate of Tamsulosin Sulfonic Acid, with a high-fat meal potentially delaying its absorption .
By understanding these aspects, healthcare providers can better manage the administration of Tamsulosin Sulfonic Acid to maximize its therapeutic benefits.
Propriétés
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUVUSHDPGCUNJ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858418 |
Source


|
| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890708-67-5 |
Source


|
| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of Tamsulosin Sulfonic Acid in pharmaceutical analysis?
A1: Tamsulosin Sulfonic Acid is identified as an official impurity of Tamsulosin Hydrochloride []. Monitoring impurities in pharmaceutical formulations is crucial for ensuring drug safety, potency, and efficacy. The research article highlights the development of two green analytical methods, High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), specifically designed to quantify Tamsulosin Hydrochloride and its impurities, including Tamsulosin Sulfonic Acid []. This emphasizes the importance of accurate and sensitive analytical techniques for impurity profiling in pharmaceutical analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


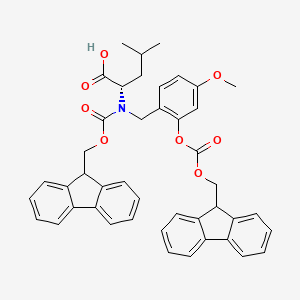
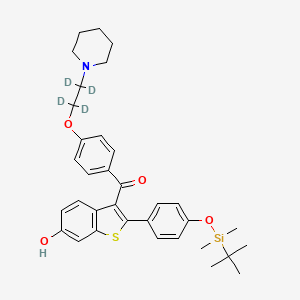
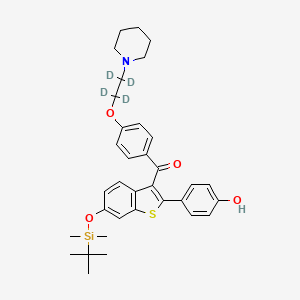
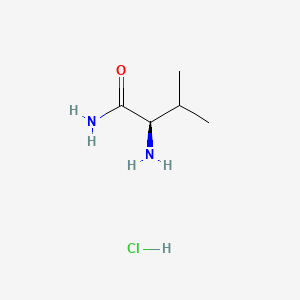
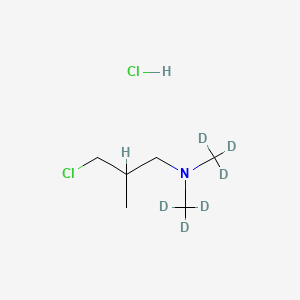
![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)

